(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions involving alkenes and carbenes.
Introduction of the hydroxy and phenyl groups: This step may involve nucleophilic addition reactions to form the desired alcohol and subsequent Friedel-Crafts alkylation to introduce the phenyl group.
Formation of the acrylamide moiety: This can be done through the reaction of an amine with an acrylate ester under basic conditions.
Coupling with thiophene: The final step may involve a Heck reaction or a similar cross-coupling reaction to attach the thiophene ring to the acrylamide backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The acrylamide moiety can be reduced to an amine.
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like Br2 (Bromine) or HNO3 (Nitric acid) under acidic conditions.
Major Products
Oxidation: Formation of cyclopropyl ketone or aldehyde derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl and thiophene rings.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In a medicinal context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide: Lacks the cyclopropyl group.
(E)-N-(2-cyclopropyl-2-hydroxyethyl)-3-(thiophen-2-yl)acrylamide: Lacks the phenyl group.
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-2-yl)acrylamide: Contains a furan ring instead of a thiophene ring.
Uniqueness
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties
Properties
IUPAC Name |
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c20-17(11-10-16-7-4-12-22-16)19-13-18(21,15-8-9-15)14-5-2-1-3-6-14/h1-7,10-12,15,21H,8-9,13H2,(H,19,20)/b11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWKCSOHRZVAOB-ZHACJKMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C=CC2=CC=CS2)(C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(CNC(=O)/C=C/C2=CC=CS2)(C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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